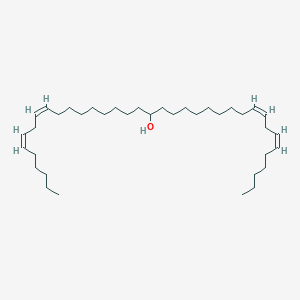
Dlin-MeOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dlin-MeOH is synthesized through a series of chemical reactions involving the coupling of linoleic acid derivatives with other lipid components. The process typically involves the use of organic solvents such as methanol and acetonitrile to achieve optimal separation and purity of the lipid components .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Dlin-MeOH undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in further synthesis processes for drug delivery systems .
Scientific Research Applications
Dlin-MeOH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex lipid molecules.
Biology: Employed in the study of lipid membranes and their interactions with nucleic acids.
Medicine: Integral in the development of lipid nanoparticle-based drug delivery systems, particularly for mRNA vaccines and gene therapies.
Industry: Utilized in the production of lipid-based formulations for pharmaceuticals
Mechanism of Action
Dlin-MeOH functions as a lipid carrier that facilitates the delivery of nucleic acids into cells. It forms lipid nanoparticles that encapsulate the nucleic acids, protecting them from enzymatic degradation and enhancing their cellular uptake. The ionizable cationic nature of this compound allows it to interact with the negatively charged nucleic acids, forming stable complexes that can be efficiently delivered into target cells .
Comparison with Similar Compounds
DLin-MC3-DMA: Another ionizable cationic lipid used in LNP formulations.
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A phospholipid used as a helper lipid in LNP formulations.
Polyethylene glycol-lipid (PEGylated lipid): Used to enhance the stability and circulation time of LNPs.
Uniqueness of Dlin-MeOH: this compound is unique due to its specific structure, which allows for efficient encapsulation and delivery of nucleic acids. Its ability to form stable lipid nanoparticles with high encapsulation efficiency makes it a valuable component in the development of advanced drug delivery systems .
Properties
Molecular Formula |
C37H68O |
|---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol |
InChI |
InChI=1S/C37H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37-38H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI Key |
MXYDYSQZZPJVJD-MAZCIEHSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(O)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


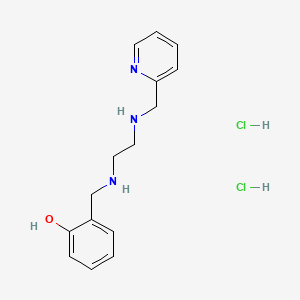
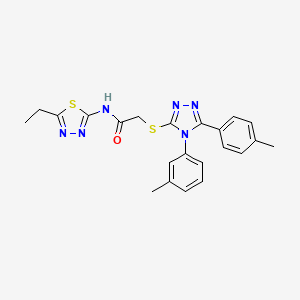
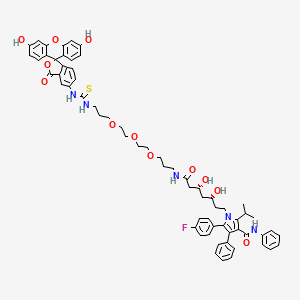
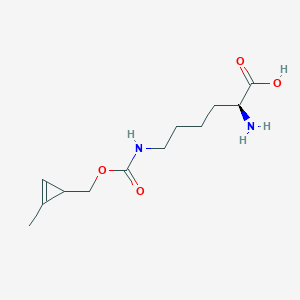
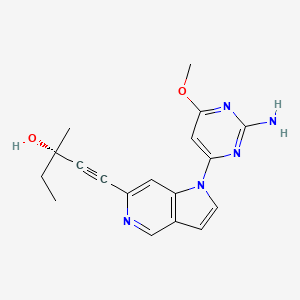
![(1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one](/img/structure/B10856888.png)
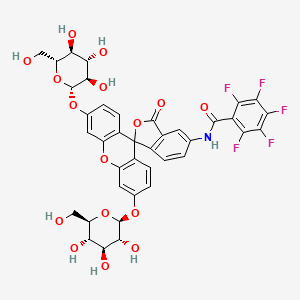
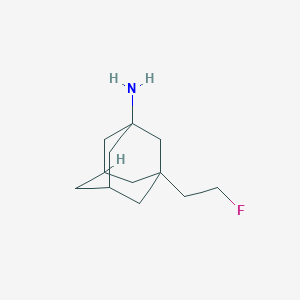
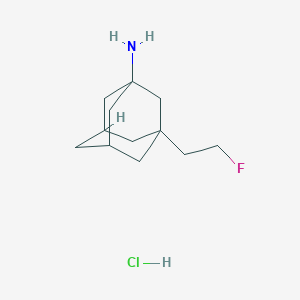
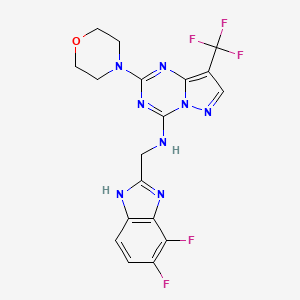
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10856908.png)
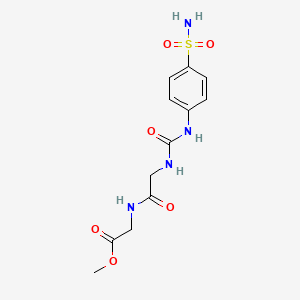
![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856924.png)
![methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate](/img/structure/B10856939.png)
